molecular formula C31H31N5O3 B1150301 (1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No. B1150301
M. Wt: 521.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

NAADP inhibitor. Prevents Ca2+ oscillations in rat cardiomyocytes in vitro during simulated ischemia and reperfusion, but exhibits no significant effect on Ca2+ sparks. Significantly reduces infarct size in rat cardiac ischemia/reperfusion model in vivo.

Scientific Research Applications

Anti-HIV Activity

  • β-Carboline derivatives, structurally similar to the compound , have been synthesized and evaluated for their selective anti-HIV-2 activity. These derivatives demonstrated significant inhibition of the HIV-2 strain, indicating potential applications in HIV-2 therapy (Ashok et al., 2015).

Cancer Therapy and Chemoprevention

  • Tetrahydro-β-carboline derivatives have been identified for their potential as anticancer and chemopreventive agents. They exhibit significant activities, such as induction of quinone reductase 1 (QR1), inhibition of nitric oxide (NO) production, and aromatase inhibition, making them promising leads in cancer therapy and prevention (Zhang et al., 2018).

Antimicrobial Properties

  • A range of pyridine derivatives, which share structural similarities with the compound , have been synthesized and shown to possess variable and modest antimicrobial activities against different strains of bacteria and fungi. This suggests possible applications in the development of new antimicrobial agents (Patel et al., 2011).

Analgesic Activity

  • Piperazine-1-carboxamide derivatives, which are structurally related, have shown promise in alleviating chronic pain in preclinical studies. This indicates potential applications in the development of new analgesic agents (Nie et al., 2020).

Antioxidant Properties

  • 6-Methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction, exhibit moderate antioxidant properties. This suggests their potential use in creating β-carboline antioxidants for various applications (Goh et al., 2015).

Selective Estrogen Receptor Downregulation

  • The discovery of orally bioavailable selective estrogen receptor downregulators (SERDs) using the 1H-pyrido[3,4-b]indole motif, similar to the compound , is significant. This has applications in the treatment of advanced estrogen receptor-positive breast cancer (De Savi et al., 2015).

Serotonergic Activity

  • Indole-alkyl-amines and aryl-piperazine structures, similar to this compound, have been identified as potent and selective serotonergic 5-HT(1A) agonists. This suggests potential therapeutic applications in mood disorders (Heinrich et al., 2004).

properties

Product Name

(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C31H31N5O3

Molecular Weight

521.61

IUPAC Name

(1R,3S)-1-[3-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C31H31N5O3/c1-39-28-11-10-20(29-30-24(17-26(34-29)31(37)38)23-7-3-4-8-25(23)33-30)16-22(28)19-35-12-14-36(15-13-35)27-9-5-2-6-21(27)18-32/h2-11,16,26,29,33-34H,12-15,17,19H2,1H3,(H,37,38)/t26-,29+/m0/s1

SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6C#N

synonyms

(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Origin of Product

United States

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